

Chemical structure and IUPAC name of nonafluorohexyl methacrylate

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Compound of Interest

Compound Name: *3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate*

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In-Depth Technical Guide: Nonafluorohexyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and IUPAC Name

Nonafluorohexyl methacrylate is a fluorinated monomer with significant potential in the development of advanced biomaterials. Its chemical structure is characterized by a methacrylate group attached to a nonafluorohexyl chain.

The definitive IUPAC name for this compound is 3,3,4,4,5,5,6,6,6-nonafluorohexyl 2-methylprop-2-enoate. It is also commonly referred to as 1H,1H,2H,2H-nonafluorohexyl methacrylate.

Chemical Structure:

Caption: Chemical structure of nonafluorohexyl methacrylate.

Physicochemical Properties

Nonafluorohexyl methacrylate is a colorless to almost colorless clear liquid under standard conditions.[1] A compilation of its key physicochemical properties is presented in the table

below. The properties of the related acrylate monomer are also included for comparison.

Property	Nonafluorohexyl Methacrylate	Nonafluorohexyl Acrylate
Molecular Formula	C10H9F9O2[1]	C9H7F9O2[2][3]
Molecular Weight	332.17 g/mol [1]	318.14 g/mol [2][3]
Density	1.42 g/mL[1]	1.414 g/mL[2]
Boiling Point	62 °C at 5 mmHg[1]	164 °C[2]
Flash Point	79 °C[1]	52 °C[2]
Refractive Index	1.35[1]	-
Solubility in Water	Insoluble[1]	-
Purity	>98.0% (GC)	-
CAS Number	1799-84-4[1]	52591-27-2[3]

Synthesis and Polymerization

Synthesis of Nonafluorohexyl Methacrylate

The synthesis of nonafluorohexyl methacrylate typically involves the esterification or transesterification of methacrylic acid or its esters with 1H,1H,2H,2H-nonafluoro-1-hexanol.

General Esterification Protocol:

A common laboratory-scale synthesis involves the direct esterification of methacrylic acid with the corresponding fluorinated alcohol. While a specific protocol for nonafluorohexyl methacrylate is not readily available in public literature, a general procedure can be adapted.

- **Reaction Setup:** A reaction flask is charged with methacrylic acid, 1H,1H,2H,2H-nonafluoro-1-hexanol, an acidic catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), and a polymerization inhibitor (e.g., hydroquinone). An entraining solvent like toluene is often used to facilitate the removal of water via a Dean-Stark apparatus.

- **Reaction Conditions:** The mixture is heated to reflux. The reaction progress is monitored by measuring the amount of water collected.
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled and washed with a basic solution (e.g., sodium bicarbonate) to remove the acidic catalyst and unreacted methacrylic acid, followed by washing with brine. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The final product is typically purified by vacuum distillation.

A one-pot, two-step process involving the formation of boron esters as intermediates has also been described for the synthesis of functional methacrylate esters, which could be adapted for this specific compound.^[4]

General Transesterification Protocol:

Transesterification is another viable industrial method, often starting from methyl methacrylate.

- **Reaction Setup:** Methyl methacrylate and 1H,1H,2H,2H-nonafluoro-1-hexanol are reacted in the presence of a transesterification catalyst (e.g., lithium hydroxide) and a polymerization inhibitor.^[5]
- **Reaction Conditions:** The reaction is an equilibrium process, driven forward by the removal of the methanol byproduct, often through azeotropic distillation with methyl methacrylate.^[5] It is crucial to maintain a low water content (below 1000 ppm) in the reaction system to prevent the formation of lithium methacrylate salt, which can complicate filtration.^[5]
- **Work-up and Purification:** After the reaction, the catalyst is removed by filtration, and any unreacted methyl methacrylate is removed under reduced pressure.^[5]

Polymerization of Nonafluorohexyl Methacrylate

Poly(nonafluorohexyl methacrylate) can be synthesized via free-radical polymerization.

General Free-Radical Polymerization Protocol:

- **Monomer Preparation:** The nonafluorohexyl methacrylate monomer should be passed through a column of basic alumina to remove any inhibitor before use.

- **Reaction Setup:** The monomer is dissolved in a suitable solvent (e.g., toluene, ethyl acetate) in a reaction vessel. A free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is added. The system must be deoxygenated, as oxygen can act as a radical scavenger and terminate the polymerization.[6] This is typically achieved by several freeze-pump-thaw cycles or by purging with an inert gas like nitrogen or argon.
- **Polymerization:** The reaction mixture is heated to a temperature that allows for the thermal decomposition of the initiator (e.g., 60-80 °C for AIBN). The polymerization is allowed to proceed for a predetermined time.
- **Isolation of Polymer:** The resulting polymer is typically isolated by precipitation in a non-solvent, such as methanol or hexane. The precipitated polymer is then filtered, washed, and dried under vacuum to a constant weight.

The polymerization can be carried out using various techniques, including bulk, solution, suspension, or emulsion polymerization, depending on the desired properties of the final polymer.[6]



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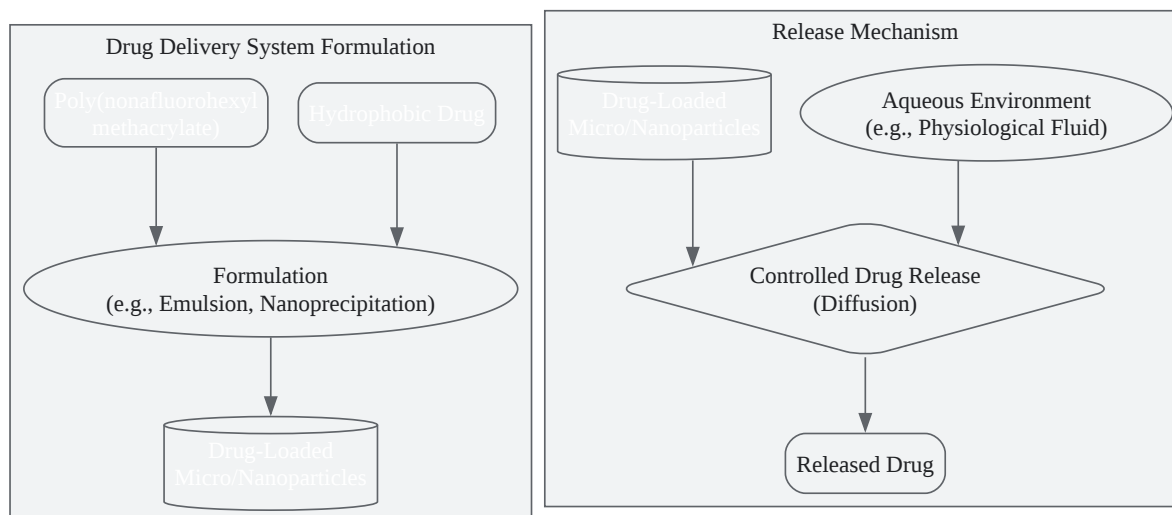
Caption: Workflow for free-radical polymerization.

Applications in Drug Development and Biomedical Research

While specific applications of poly(nonafluorohexyl methacrylate) are not extensively documented, the unique properties of fluorinated polymers and methacrylates suggest significant potential in the biomedical field. Poly(methyl methacrylate) (PMMA) is a widely used biomaterial known for its biocompatibility.[7][8] The introduction of fluorine into the polymer backbone can impart desirable properties such as hydrophobicity, chemical resistance, and low surface energy.

Drug Delivery Systems

Methacrylate-based polymers are extensively studied for drug delivery applications.[9] They can be formulated into various systems such as micro- and nanoparticles.[9] The hydrophobic nature of poly(nonafluorohexyl methacrylate) could be advantageous for the controlled release of hydrophobic drugs. The release of drugs from PMMA-based carriers often follows a biphasic pattern, which can be modulated by altering the polymer's hydrophilicity.[7]



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Caption: Drug delivery logical relationship.

Biocompatible Coatings and Medical Devices

Fluoropolymers are valued for their biocompatibility and are often used in medical devices.[10] Their inherent lubricity and chemical inertness make them suitable for coatings on medical implants and instruments. The FDA has recognized the low biocompatibility risk of many polymers, including fluoropolymers and PMMA, for devices in contact with intact skin.[11]

Biocompatibility testing for new materials intended for medical devices is crucial and follows standards such as ISO 10993.[10][12] This involves a range of in vitro and in vivo evaluations, including tests for cytotoxicity, sensitization, and irritation.[10] Preliminary assessments often include cytotoxicity assays (e.g., MTT, CCK-8) and protein adsorption tests.[13]

Conclusion

Nonafluorohexyl methacrylate is a monomer that, upon polymerization, yields a highly fluorinated polymer with properties that are of great interest to the fields of drug development and biomedical research. Its synthesis is achievable through standard organic chemistry techniques, and it can be polymerized using established free-radical methods. While direct applications are still emerging, the combined characteristics of a methacrylate backbone and a fluorinated side chain position poly(nonafluorohexyl methacrylate) as a promising candidate for creating novel drug delivery systems, biocompatible coatings, and advanced medical devices. Further research into its specific biological interactions and performance in targeted applications is warranted.

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